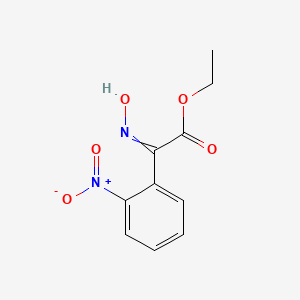

Ethyl (2-nitrophenyl)glyoxylate oxime

CAS No.:

Cat. No.: VC13906277

Molecular Formula: C10H10N2O5

Molecular Weight: 238.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10N2O5 |

|---|---|

| Molecular Weight | 238.20 g/mol |

| IUPAC Name | ethyl 2-hydroxyimino-2-(2-nitrophenyl)acetate |

| Standard InChI | InChI=1S/C10H10N2O5/c1-2-17-10(13)9(11-14)7-5-3-4-6-8(7)12(15)16/h3-6,14H,2H2,1H3 |

| Standard InChI Key | RLNHFZRONMGHIH-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(=NO)C1=CC=CC=C1[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Ethyl (2-nitrophenyl)glyoxylate oxime is systematically named as ethyl α-(hydroxyimino)-2-nitrobenzeneacetate, reflecting its esterified glyoxylate backbone modified by a hydroxyimino group and a 2-nitrophenyl substituent . The compound’s structure integrates three critical functional groups:

-

A nitro group at the ortho position of the benzene ring, contributing to electron-withdrawing effects and influencing reactivity.

-

A glyoxylate oxime moiety, comprising an oxime (C=N-OH) adjacent to a ketone-derived carboxylate ester.

-

An ethyl ester group, enhancing lipid solubility and modulating pharmacokinetic properties.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 57764-48-4 |

| Molecular Formula | |

| Molecular Weight | 238.2 g/mol |

| Synonyms | Ethyl α-(hydroxyimino)-2-nitrobenzeneacetate; RLNHFZRONMGHIH-UHFFFAOYSA-N |

The nitro group’s ortho substitution distinguishes this compound from para-nitro analogs, potentially altering steric interactions in biological systems .

Physicochemical Properties

The compound’s physicochemical profile is defined by its polar nitro and oxime groups balanced by the hydrophobic ethyl ester. Key properties include:

Table 2: Physicochemical Characteristics

The balance between hydrophilicity (from the nitro and oxime groups) and lipophilicity (from the ethyl ester) suggests potential blood-brain barrier (BBB) permeability, a critical factor for central nervous system (CNS)-targeted therapeutics .

Pharmacological Relevance and Mechanism of Action

Oximes are historically recognized as acetylcholinesterase (AChE) reactivators, counteracting organophosphate (OP) poisoning by displacing phosphylated serine residues. Ethyl (2-nitrophenyl)glyoxylate oxime’s structure aligns with emerging trends in antidote development:

Reactivation of Inhibited AChE

The oxime group’s nucleophilic oxygen attacks phosphorus atoms in OP-inhibited AChE, regenerating active enzyme sites. Computational docking studies on analogous compounds (e.g., LLNL-02) reveal that aromatic moieties (e.g., benzo groups) stabilize π-π interactions with Tyr124 and Trp286 residues in AChE, positioning the oxime for optimal in-line nucleophilic attack . The 2-nitrophenyl group in this compound may similarly anchor to hydrophobic pockets, enhancing reactivation efficiency.

Blood-Brain Barrier Permeability

Quaternary ammonium oximes like 2-PAM fail to penetrate the CNS due to their permanent positive charge. In contrast, ethyl (2-nitrophenyl)glyoxylate oxime’s neutral charge at physiological pH (predicted pKa ≈ 7.4 for the oxime group) and moderate logP may facilitate passive BBB diffusion . Comparative studies on azepine-based oximes demonstrate that ring size and substituents (e.g., nitro groups) critically influence permeability-reactivation trade-offs .

Synthetic and Analytical Considerations

While explicit synthetic routes for ethyl (2-nitrophenyl)glyoxylate oxime remain undocumented in available literature, analogous oximes are typically synthesized via:

-

Condensation: Reaction of ethyl 2-nitrophenylglyoxylate with hydroxylamine hydrochloride in ethanol, yielding the oxime.

-

Esterification: Protection of carboxylic acid intermediates as ethyl esters to enhance stability.

Spectroscopic Characterization

Hypothetical spectral data based on structural analogs include:

-

IR Spectroscopy: Strong absorption at ≈ 1650 cm (C=N stretch) and ≈ 1520 cm (asymmetric NO stretch) .

-

H NMR: Expected signals at δ 8.0–7.4 ppm (aryl protons), δ 4.3–4.1 ppm (ethyl CH), and δ 2.0–1.2 ppm (ethyl CH) .

Computational Insights and Structure-Activity Relationships

Molecular dynamics simulations of related oximes highlight critical structural determinants:

Table 3: Structural Features Influencing Reactivation and Permeability

| Feature | Impact on Reactivation | Impact on Permeability |

|---|---|---|

| Nitro Group (ortho) | Enhances electron withdrawal, stabilizing transition states | May reduce solubility, offset by ester group |

| Ethyl Ester | No direct role in reactivation | Increases logP, aiding BBB penetration |

| Oxime Configuration | (E)-isomer favored for in-line attack | Minor influence |

Docking studies suggest that the 2-nitrophenyl group’s orientation facilitates π-stacking with AChE’s aromatic residues, while the ethyl ester minimizes polar surface area, enhancing membrane diffusion .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume